Cholesterol-3,4-13C2

描述

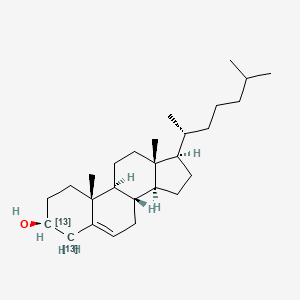

Cholesterol-3,4-13C2 is a stable isotopically labeled form of cholesterol, where the carbon atoms at positions 3 and 4 are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study cholesterol metabolism and its role in various biological processes. The molecular formula of this compound is C25H46O, and it has a molecular weight of 388.64 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-3,4-13C2 involves the incorporation of carbon-13 isotopes into the cholesterol molecule. This can be achieved through chemical synthesis or biosynthetic methods using labeled precursors. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound is carried out by specialized chemical companies that have the capability to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure high isotopic purity and chemical purity. The final product is often subjected to rigorous testing to confirm its isotopic composition and purity .

化学反应分析

Oxidation Reactions

Cholesterol-3,4-<sup>13</sup>C<sub>2</sub> undergoes oxidation at specific carbon positions, enabling the study of cholesterol degradation pathways. A key reaction involves the oxidation of 4-cholesten-3-one, a precursor in its synthesis:

Reagents & Conditions

-

Oxidizing Agents : Potassium permanganate (KMnO<sub>4</sub>) and sodium periodate (NaIO<sub>4</sub>)

-

Solvent : Isopropanol/water mixture (3:1 ratio)

-

Reaction Time : 12–16 hours at 25°C

Products :

-

Carboxylic acid intermediate via ring-opening oxidation.

-

Subsequent esterification yields cholest-4-en-3-one derivatives .

| Reaction Step | Reagents | Conditions | Major Product |

|---|---|---|---|

| Ring-opening oxidation | KMnO<sub>4</sub>, NaIO<sub>4</sub> | Isopropanol/H<sub>2</sub>O, 25°C | Carboxylic acid intermediate |

Acetylation Labeling

The incorporation of <sup>13</sup>C isotopes occurs through acetylation using labeled precursors:

Reagents & Conditions

-

Labeled Precursor : Phenyl acetate-1,2-<sup>13</sup>C<sub>2</sub>

-

Catalyst : Sodium hydride (NaH)

-

Solvent : Tetrahydrofuran (THF)

-

Reaction Time : 6 hours under reflux (66°C)

Key Observations :

-

The reaction produces a ring-closure carbonyl intermediate critical for reconstructing the sterol backbone.

| Parameter | Value |

|---|---|

| Isotopic Abundance | >98% <sup>13</sup>C |

| Yield (Based on precursor) | 16.2% |

Reduction & Carbon Ring Reconstruction

Final steps involve reconstructing the sterol carbon skeleton and reducing intermediates:

Reagents & Conditions

-

Reducing Agent : Lithium aluminum hydride (LiAlH<sub>4</sub>)

-

Solvent : Dry diethyl ether

-

Reaction Time : 2 hours at 0°C

Products :

-

Cholesterol-3,4-<sup>13</sup>C<sub>2</sub> with >96% chemical purity (HPLC) .

-

Asymmetric synthesis observed during reduction, favoring specific stereoisomers.

Substitution Reactions

While substitution reactions are less common, nucleophilic substitutions at hydroxyl or carbonyl groups have been reported:

Example Reaction :

-

Reagent : Thionyl chloride (SOCl<sub>2</sub>)

-

Product : Chlorinated derivative at position 3.

Analytical Validation

Structural Confirmation :

-

Mass Spectrometry (MS) : Confirmed molecular ion peak at m/z 388.64 (C<sub>27</sub>H<sub>46</sub>O) .

-

NMR : Distinct <sup>13</sup>C signals at positions 3 and 4 (δ 70–75 ppm) .

Purity & Stability :

| Parameter | Value |

|---|---|

| Chemical Purity (HPLC) | >96% |

| Melting Point | 147–149°C |

| LogP | 7.39 |

科学研究应用

Synthesis of Cholesterol-3,4-13C2

The synthesis of this compound involves a multi-step chemical process that begins with phenyl acetate-1,2-13C2 and 4-cholesten-3-one. The process includes:

- Oxidation : 4-Cholesten-3-one is oxidized to form a carboxylic acid intermediate using potassium permanganate and sodium periodate.

- Acetylation : The carboxylic acid intermediate undergoes acetylation with phenyl acetate-1,2-13C2 in tetrahydrofuran using sodium hydride as a catalyst.

- Ring Closure and Reduction : The final steps involve carbon ring reconstruction and reduction reactions to yield this compound with a high isotopic purity (>98%) and chemical purity (>96%) confirmed by mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) .

Metabolic Studies

This compound is widely used in metabolic studies to trace cholesterol metabolism. Its isotopic labeling allows researchers to differentiate between endogenous cholesterol synthesis and dietary absorption. For instance, studies have utilized this compound to investigate the effects of glucagon receptor antagonism on cholesterol absorption and metabolism in animal models . The isotopic flux determinations provide insights into how glucagon influences cholesterol homeostasis.

Clinical Mass Spectrometry

In clinical diagnostics, this compound serves as an internal standard for mass spectrometry analyses. It helps improve the accuracy of measurements by compensating for variations in sample preparation and instrument performance. The use of stable isotope-labeled compounds like this compound is crucial for quantifying cholesterol levels in biological samples accurately .

Drug Development

The compound is also significant in drug development research, particularly for therapies targeting cholesterol-related disorders. By understanding how drugs affect cholesterol metabolism using labeled compounds, researchers can better evaluate their efficacy and safety profiles . For example, the interaction of glucagon receptor antagonists with cholesterol metabolism has been explored through studies involving this compound .

Case Study 1: Glucagon Receptor Antagonism

A study investigated the effects of a glucagon receptor antagonist (MK-0893) on cholesterol absorption using this compound as a tracer. The findings revealed that while the drug improved glycemic control in type 2 diabetes mellitus patients, it also led to increased plasma low-density lipoprotein cholesterol levels due to enhanced cholesterol absorption . This dual effect underscores the importance of understanding metabolic pathways when developing new treatments.

Case Study 2: Clinical Diagnostics

In another application, this compound was employed as an internal standard in mass spectrometry assays for assessing cholesterol levels in patients with cardiovascular diseases. The isotopic labeling allowed for precise quantification despite variations in sample matrices and extraction efficiencies . This application highlights its critical role in enhancing diagnostic accuracy.

作用机制

Cholesterol-3,4-13C2 exerts its effects by mimicking the behavior of natural cholesterol in biological systems. It interacts with membrane phospholipids, sphingolipids, and proteins to influence their behavior. Cholesterol is a precursor of steroid hormones, bile acids, and vitamin D, and its homeostasis is crucial for maintaining cellular functions. The labeled carbon atoms allow researchers to track the metabolic pathways and transformations of cholesterol in vivo .

相似化合物的比较

- Cholesterol-2,3,4-13C3

- Cholesterol-4-13C

- Cholesterol-2,2,3,4,4,6-d6

- Cholesterol-25,26,27-13C3

Comparison: Cholesterol-3,4-13C2 is unique due to the specific labeling of carbon atoms at positions 3 and 4. This specific labeling allows for precise tracking of metabolic transformations at these positions, providing detailed insights into cholesterol metabolism. Other similar compounds, such as Cholesterol-2,3,4-13C3, have different labeling patterns, which can be used for studying other aspects of cholesterol metabolism .

生物活性

Cholesterol-3,4-13C2 is a stable isotope-labeled derivative of cholesterol that has gained attention in metabolic studies due to its utility as a tracer for understanding cholesterol metabolism and its biological activities. This article reviews the synthesis, biological implications, and research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. According to a recent study, the synthesis begins with phenyl acetate-1,2-13C2 and 4-cholesten-3-one. The process includes:

- Oxidation : 4-Cholesten-3-one undergoes ring-opening oxidation using potassium permanganate and sodium periodate.

- Acetylation : The intermediate is then acetylated using phenyl acetate-1,2-13C2 in tetrahydrofuran with sodium hydride as a catalyst.

- Reduction : Final steps involve carbon ring reconstruction and reduction to yield this compound with a purity exceeding 96% and isotopic abundance greater than 98% .

This compound serves as an important internal standard in clinical mass spectrometry and metabolic studies.

Biological Activity and Metabolic Tracing

Cholesterol plays a crucial role in cellular functions, including membrane structure and signaling pathways. The incorporation of the 13C isotope allows researchers to trace metabolic pathways involving cholesterol.

Metabolic Pathways

Research utilizing this compound has demonstrated its effectiveness in tracing cholesterol absorption and metabolism. Studies have shown that:

- Cholesterol absorption can be quantified by comparing ratios of labeled to unlabeled cholesterol in plasma .

- In diabetic models, the use of this compound has revealed insights into how glucagon receptor antagonism affects cholesterol metabolism, leading to increased LDL-cholesterol levels .

Case Study 1: Diabetes and Cholesterol Dynamics

A notable case involved a 54-year-old man with type 2 diabetes who exhibited low serum cholesterol levels despite normal liver function tests. This case highlighted the complex interplay between diabetes management and cholesterol metabolism. The use of isotopically labeled cholesterol allowed for detailed examination of metabolic fluxes that could elucidate underlying mechanisms contributing to his lipid profile .

Case Study 2: Rheumatoid Arthritis Impact on Lipid Profiles

Another study assessed cholesterol kinetics in patients with active rheumatoid arthritis (RA). It was found that low cholesterol levels were linked to increased catabolism of cholesterol esters. Treatment with Tofacitinib improved lipid profiles by reducing this catabolism . The application of this compound facilitated understanding these metabolic changes.

Research Findings

Recent research has emphasized the utility of this compound in various studies:

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i17+1,21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-WKKCFSIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[13C@@H]([13CH2]4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486648 | |

| Record name | Cholesterol-3,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-48-6 | |

| Record name | Cholesterol-3,4-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Cholesterol-3,4-13C2 used to study cholesterol uptake in cells?

A1: this compound is used as a tracer to quantify cholesterol uptake by cells. In the provided research [], Caco-2 cells (a model for human intestinal cells) were cultured in a medium containing this compound along with phytosterols. After incubation, the cells were collected and the amount of this compound incorporated into the cells was measured using a highly sensitive technique called liquid chromatography/atmospheric pressure chemical ionization tandem mass spectrometry (LC/APCI-MS/MS). This method allows researchers to differentiate between the this compound taken up from the medium and the cholesterol naturally present in the cells.

Q2: What are the advantages of using LC/APCI-MS/MS for analyzing this compound?

A2: The study highlights that LC/APCI-MS/MS offers superior selectivity and sensitivity compared to older methods like LC/APCI-MS with selected ion monitoring (SIM) []. This is because tandem mass spectrometry (MS/MS) allows for the detection of specific fragments of the this compound molecule, reducing interference from other compounds and increasing the accuracy of the analysis even at very low concentrations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。